Technical Whitepaper: Physicochemical Profiling and Synthetic Utilities of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utilities of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride
Executive Summary
Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring an electron-deficient thiazole ring conjugated with an ester-activated methylene group, this compound serves as a critical synthon for developing complex therapeutics, including RORγt modulators for autoimmune diseases[2], selective COX-1 inhibitors[3], and multitarget anticancer agents[4]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated experimental protocols for its downstream functionalization.
Physicochemical Properties
Understanding the baseline physical and chemical properties of this compound is essential for optimizing reaction conditions, particularly regarding solvent selection and base compatibility.
| Property | Value / Description |
| Chemical Name | Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride |
| CAS Number | 1803591-82-3[1] |
| Molecular Formula | C₆H₇NO₂S · HCl |
| Molecular Weight | 193.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | High: Water, DMSO, Methanol. Low: Hexane, Toluene, Diethyl Ether. |
| Storage Conditions | 2-8°C under inert atmosphere (Argon/N₂); Hygroscopic. |
Structural and Mechanistic Insights
As a Senior Application Scientist, I frequently encounter challenges related to the stability of alpha-heteroaryl esters. The free base of methyl 2-(1,3-thiazol-2-yl)acetate contains a nucleophilic imine-like nitrogen and an electrophilic ester carbonyl. While intermolecular amidation is kinetically slow at room temperature, the free base is prone to gradual auto-condensation and oxidative degradation upon prolonged exposure to air.
The Causality of the Hydrochloride Salt: Supplying this building block as a hydrochloride salt is a deliberate design choice. Protonation of the thiazole nitrogen ( pKa ~2.5) drastically reduces its nucleophilicity and electron density. This prevents premature enolization of the adjacent methylene group and renders the molecule highly stable for long-term storage. Before utilizing the compound in base-sensitive reactions (such as Knoevenagel condensations or alpha-alkylations), it must be carefully free-based in situ to avoid unwanted hydrolysis of the methyl ester.
Alpha-Carbon Acidity: The methylene protons are flanked by the electron-withdrawing thiazole ring and the methyl ester. This dual-activation lowers the pKa of these protons to approximately 12-14, allowing for facile deprotonation using moderate to strong bases (e.g., NaH, LDA, or even K2CO3 under heated conditions) to form a stabilized enolate[2].
Reactivity Pathways & Synthetic Applications
The strategic value of methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride lies in its orthogonal reactivity. The ester can be hydrolyzed or amidated, while the alpha-position can be alkylated or halogenated[4].
Fig 1. Synthetic pathways of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs).
Protocol A: In Situ Free-Basing and Alpha-Alkylation
This protocol utilizes Sodium Hydride (NaH) for irreversible enolate formation, preventing equilibrium-driven side reactions[2].
Reagents:
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Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (1.0 eq)
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Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)
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Alkyl Halide (e.g., Iodomethane) (1.2 eq)
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Anhydrous THF (0.2 M)
Step-by-Step Methodology:
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Preparation: Suspend the HCl salt in anhydrous THF under an Argon atmosphere and cool to 0°C using an ice bath.
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Deprotonation: Carefully add NaH in small portions. Causality: The first equivalent of NaH neutralizes the HCl salt, evolving H2 gas. The subsequent equivalents deprotonate the alpha-carbon, forming a deep yellow/orange enolate solution. Stir for 30 minutes at 0°C.
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Electrophilic Addition: Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
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In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (UV active, low Rf) should disappear, replaced by a higher Rf product spot.
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Quench & Workup: Cool the mixture back to 0°C and carefully quench with saturated aqueous NH4Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Fig 2. Step-by-step workflow for the alpha-alkylation of the thiazole acetate.
Protocol B: Saponification to 2-(1,3-thiazol-2-yl)acetic acid
Hydrolysis of the ester is a critical step for synthesizing downstream amide libraries (e.g., COX-1 inhibitors)[3].
Step-by-Step Methodology:
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Dissolve the starting material (1.0 eq) in a 3:1:1 mixture of THF:MeOH: H2O .
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Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 3.0 eq). Causality: LiOH is preferred over NaOH/KOH as it is milder, reducing the risk of thiazole ring-opening or decarboxylation of the highly activated resulting acid.
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Stir at room temperature for 4 hours. Monitor by LC-MS for the disappearance of the ester mass ( [M+H]+=158.0 for free base).
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Evaporate the organic solvents under reduced pressure.
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Cool the aqueous layer to 0°C and carefully acidify to pH ~3-4 using 1M HCl.
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Extract the free acid with EtOAc, dry, and concentrate. Note: Do not over-acidify, as the thiazole nitrogen will protonate, dragging the product back into the aqueous layer.
Analytical Characterization Standards
To validate the integrity of the synthesized or purchased Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride, the following analytical signatures should be confirmed:
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LC-MS (ESI+): Expected [M+H]+ at m/z 158.0 (corresponds to the free base; the HCl salt does not appear in positive ion mode mass spectrometry).
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~7.80 (d, 1H, Thiazole-CH)
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δ ~7.65 (d, 1H, Thiazole-CH)
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δ ~4.15 (s, 2H, -CH₂-) Note: This peak may broaden or exchange if the sample is wet due to alpha-acidity.
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δ ~3.68 (s, 3H, -OCH₃)
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References
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[1] Title: Methyl 1-(1,3-thiazol-2-yl)cyclohexane-1-carboxylate | BLD Pharm Source: bldpharm.com URL:
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Title: 141704-11-2 | Ethyl 2-(thiazol-2-yl)acetate | BLD Pharm Source: bldpharm.com URL:
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[4] Title: Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega Source: acs.org URL:
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[3] Title: Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors Source: researchgate.net URL:
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[2] Title: RORgammaT MODULATOR, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - European Patent Office - EP 4273129 A1 Source: epo.org URL:
